(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile
Overview
Description
PF-06260414 is a selective androgen receptor modulator, or SARM, which is developed to treat muscle weakening. Testosterone’s anabolic properties help develop muscle mass, and its androgenic activity is associated with reproduction. Improving muscle mass would improve quality of life and may even prolong survival in certain patient populations.
Scientific Research Applications
Synthesis and Reactivity of Derivatives
A study explored the synthesis and reactivity of isoquinoline derivatives, which are closely related to the chemical compound . These derivatives showed varied positional reactivities and were used to create new chemical systems (Deady & Devine, 2004).
Chemical Transformations under Nucleophilic Conditions
Another research focused on the reactivity of similar compounds under nucleophilic conditions, leading to the formation of various heterocyclic systems. This study provides insights into the chemical behavior and potential applications of such compounds (Ibrahim & El-Gohary, 2016).
Antioxidant Activity of Fused Heterocyclic Compounds
A study reported the synthesis of fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, showcasing the potential of these compounds in antioxidant applications (Salem et al., 2015).
Synthesis of Novel Heterospirane Systems
Research was conducted on the synthesis of novel heterospirane systems with a benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline ring, indicating the versatility of such compounds in creating new molecular architectures (Kisel’ et al., 2002).
Antitumor Activities of Isoquinoline Derivatives
A study evaluated the antitumor activities of isoquinoline derivatives, demonstrating the potential medicinal applications of these compounds (Hassaneen et al., 2013).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research on the synthesis of pyridine derivatives, including isoquinoline compounds, highlighted their potential in the development of new pharmaceuticals or chemical agents (Al-Issa, 2012).
properties
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4R)-4-Methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile | |
CAS RN |
1612755-71-1 | |
Record name | PF-06260414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06260414 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06260414 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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